molecular formula C7H6BrNO2 B2529182 3-Bromo-5-cyclopropyl-1,2-oxazole-4-carbaldehyde CAS No. 1781713-07-2

3-Bromo-5-cyclopropyl-1,2-oxazole-4-carbaldehyde

Cat. No.: B2529182
CAS No.: 1781713-07-2
M. Wt: 216.034
InChI Key: ACQBFUHLMZOSOZ-UHFFFAOYSA-N
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Description

3-Bromo-5-cyclopropyl-1,2-oxazole-4-carbaldehyde is a heterocyclic compound with the molecular formula C7H6BrNO2 It features a five-membered isoxazole ring, which includes both oxygen and nitrogen atoms, and is substituted with a bromine atom at the 3-position, a cyclopropyl group at the 5-position, and an aldehyde group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-cyclopropyl-1,2-oxazole-4-carbaldehyde typically involves the cyclization of appropriate precursors. One common method involves the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under specific conditions to form the isoxazole ring . The reaction conditions often include the use of catalysts and controlled temperatures to ensure the desired regioselectivity and yield.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and efficient purification techniques to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-cyclopropyl-1,2-oxazole-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: 3-Bromo-5-cyclopropyl-1,2-oxazole-4-carboxylic acid.

    Reduction: 3-Bromo-5-cyclopropyl-1,2-oxazole-4-methanol.

    Substitution: Various substituted isoxazole derivatives depending on the nucleophile used.

Scientific Research Applications

3-Bromo-5-cyclopropyl-1,2-oxazole-4-carbaldehyde has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Bromo-5-cyclopropyl-1,2-oxazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved can vary based on the context of its use and the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-5-cyclopropyl-1,2-oxazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.

    3-Bromo-5-cyclopropyl-1,2-oxazole-4-methanol: Similar structure but with a methanol group instead of an aldehyde group.

Uniqueness

3-Bromo-5-cyclopropyl-1,2-oxazole-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. The presence of the aldehyde group allows for further functionalization, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

3-bromo-5-cyclopropyl-1,2-oxazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2/c8-7-5(3-10)6(11-9-7)4-1-2-4/h3-4H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACQBFUHLMZOSOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C(=NO2)Br)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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